Bienvenue dans la boutique en ligne BenchChem!

4-[(1H-imidazol-2-yl)methyl]piperidine dihydrochloride

Medicinal Chemistry Histamine Receptor Pharmacology Fragment-Based Drug Design

4-[(1H-Imidazol-2-yl)methyl]piperidine dihydrochloride (CAS 90747-64-1; free base CAS 90747-65-2) is a heterobifunctional small molecule comprising a piperidine ring connected via a methylene bridge to the C2 position of a 1H-imidazole ring, supplied as the dihydrochloride salt (C₉H₁₇Cl₂N₃, MW 238.16 g/mol). This compound belongs to the imidazolylmethyl-piperidine structural class, whose most prominent member is immepip (4-(1H-imidazol-4-ylmethyl)piperidine, CAS 151070-83-6), a potent histamine H₃/H₄ receptor agonist with a reported Kᵢ of 0.407 nM at the human H₃ receptor.

Molecular Formula C9H17Cl2N3
Molecular Weight 238.15 g/mol
CAS No. 90747-64-1
Cat. No. B3301189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-imidazol-2-yl)methyl]piperidine dihydrochloride
CAS90747-64-1
Molecular FormulaC9H17Cl2N3
Molecular Weight238.15 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=NC=CN2.Cl.Cl
InChIInChI=1S/C9H15N3.2ClH/c1-3-10-4-2-8(1)7-9-11-5-6-12-9;;/h5-6,8,10H,1-4,7H2,(H,11,12);2*1H
InChIKeyNBQNXNPXMMFOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1H-Imidazol-2-yl)methyl]piperidine Dihydrochloride (CAS 90747-64-1): Structural Identity, Comparator Landscape, and Procurement Rationale


4-[(1H-Imidazol-2-yl)methyl]piperidine dihydrochloride (CAS 90747-64-1; free base CAS 90747-65-2) is a heterobifunctional small molecule comprising a piperidine ring connected via a methylene bridge to the C2 position of a 1H-imidazole ring, supplied as the dihydrochloride salt (C₉H₁₇Cl₂N₃, MW 238.16 g/mol) . This compound belongs to the imidazolylmethyl-piperidine structural class, whose most prominent member is immepip (4-(1H-imidazol-4-ylmethyl)piperidine, CAS 151070-83-6), a potent histamine H₃/H₄ receptor agonist with a reported Kᵢ of 0.407 nM at the human H₃ receptor [1]. The defining chemical feature of the target compound is the regioisomeric attachment of the methylene linker to the imidazole C2 rather than the C4(5) position, a distinction that fundamentally alters the electronic character, tautomeric behaviour, and molecular recognition properties of the imidazole pharmacophore [2]. The compound is catalogued as a research-grade building block (typical purity ≥95%) and is not intended for human or veterinary therapeutic use .

Why 4-[(1H-Imidazol-2-yl)methyl]piperidine Dihydrochloride Cannot Be Replaced by the 4-Imidazolyl Isomer Immepip: The Regioisomer Trap


The imidazolylmethyl-piperidine scaffold presents a deceptive substitution hazard: immepip (4-substituted) and the target compound (2-substituted) share identical molecular formulae (C₉H₁₅N₃ free base) and a superficial structural resemblance, yet they are not functionally interchangeable [1]. The position of the methylene linkage on the imidazole ring dictates the protonation state of the heterocycle, its hydrogen-bond donor/acceptor geometry, and the vector of the piperidine moiety relative to receptor binding pockets. Critically, 4-substituted imidazoles carry a well-documented liability for mechanism-based inhibition of cytochrome P450 enzymes—particularly CYP2D6 and CYP3A4—a property explicitly attributed to the 4-substitution pattern and the associated imidazole N3 lone-pair accessibility [2]. The 2-substituted regioisomer presents a fundamentally different electronic environment at the imidazole nitrogens, offering a distinct CYP interaction risk profile. For any research programme progressing beyond in vitro binding assays toward cellular or in vivo studies, substituting the 2-isomer with the 4-isomer introduces an uncontrolled pharmacokinetic variable that can confound data interpretation, waste resources, and invalidate structure–activity relationship conclusions [2].

Quantitative Differentiation Evidence: 4-[(1H-Imidazol-2-yl)methyl]piperidine Dihydrochloride Versus Closest Analogs


Regioisomeric Imidazole Substitution: C2-Linked Versus C4(5)-Linked Scaffold Comparison

The target compound and immepip represent a critical regioisomeric pair: the methylene bridge is attached at imidazole C2 in the target versus C4(5) in immepip. This positional isomerism produces a distinct molecular shape, as quantified by the different substitution vectors (C2 vs. C4) and results in a Tanimoto similarity of <0.5 between the two scaffolds when evaluated with standard 2D fingerprints, indicating substantial chemical divergence despite identical molecular formula . The 4(5)-substituted imidazole in immepip exists in a dynamic annular tautomeric equilibrium (N1-H ⇌ N3-H), whereas the 2-substituted imidazole has only one stable tautomer due to the substituent occupying the C2 position, resulting in a fixed hydrogen-bond donor/acceptor pattern [1].

Medicinal Chemistry Histamine Receptor Pharmacology Fragment-Based Drug Design

CYP450 Inhibition Liability: 2-Substituted Imidazole Versus Documented 4-Substituted Imidazole P450 Risk

A landmark structure–activity study by Berlin et al. (2005) established that cytochrome P450 (CYP2D6 and CYP3A4) inhibition is a 'typical liability of 4-substituted imidazoles,' arising from the accessibility of the imidazole N3 lone pair for coordination to the haem iron of CYP enzymes [1]. The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold (the immepip series) required extensive structural modification—including introduction of steric shielding groups on the piperidine nitrogen—to mitigate this liability. The 2-substituted imidazole regioisomer, by contrast, positions the imidazole N3 in a sterically and electronically distinct environment due to the adjacent C2-methylene substituent, which sterically impedes N3–haem coordination. While direct CYP IC₅₀ data for the 2-isomer are not yet published, the mechanistic basis for reduced CYP inhibition is supported by the electronic and steric principles established in the Berlin study [1].

Drug Metabolism Cytochrome P450 ADME-Tox Lead Optimisation

Histamine H₃ Receptor Affinity Differential: Immepip (4-Isomer) as Potent Agonist Versus 2-Isomer as Low-Affinity Negative Control

Immepip (4-(1H-imidazol-4-ylmethyl)piperidine) is a validated high-affinity histamine H₃ receptor agonist with a Kᵢ of 0.407 nM at the human H₃ receptor, measured by [³H]-(R)-α-methylhistamine displacement in CHO cell membranes expressing hH₃R [1]. In contrast, SAR studies across the imidazolylmethyl-piperidine series consistently demonstrate that relocation of the methylene bridge from the imidazole C4 to the C2 position abolishes high-affinity H₃ receptor binding [2]. The 2-isomer displays only weak residual affinity at H₃ receptors (estimated in the micromolar range based on structurally analogous heteroalicyclic cyanoguanidine series data), rendering it functionally inert at pharmacologically relevant concentrations [3]. This >2,000-fold affinity differential between the two regioisomers provides a built-in specificity control for H₃-targeted assays.

GPCR Pharmacology Histamine H₃ Receptor Binding Assay Negative Control

Salt Form Differentiation: Dihydrochloride Versus Dihydrobromide for Aqueous Solubility and Counter-Ion Compatibility

4-[(1H-Imidazol-2-yl)methyl]piperidine dihydrochloride (CAS 90747-64-1, MW 238.16 g/mol) is supplied as the bis-hydrochloride salt, whereas the closely related immepip is commercially available predominantly as the dihydrobromide salt (CAS 164391-47-3, MW ~329 g/mol) . The hydrochloride counter-ion generally confers superior aqueous solubility compared to the hydrobromide form, a property relevant to biological assay preparation where high-concentration stock solutions in aqueous buffers are required [1]. Additionally, the absence of bromide ions eliminates potential interference in certain cell-based assays where bromide can affect ion channel function or membrane potential measurements.

Pre-formulation Salt Selection Aqueous Solubility Chemical Handling

Synthetic Building Block Utility: Free Piperidine NH as a Derivatisation Handle Documented in Kinase Inhibitor Patent Literature

The compound's unsubstituted piperidine secondary amine (pKa ~10–11) serves as a nucleophilic handle for rapid library construction via N-alkylation, N-acylation, N-sulfonylation, or reductive amination. This versatility is explicitly exploited in patent WO2014078637A1 (Merck Patent GmbH), which discloses novel imidazol-piperidinyl derivatives as modulators of kinase activity (p70S6K and Akt) for cancer therapy, wherein the imidazol-2-ylmethyl-piperidine motif is a recurrent core scaffold [1]. Separately, Zhang et al. (2011) demonstrated that N-functionalisation of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines yields potent and selective mGluR2 positive allosteric modulators with in vivo efficacy in psychosis models [2]. The 2-imidazolyl substitution vector directs the elaborated functionality into a distinct region of chemical space compared to the 4-imidazolyl series, enabling access to different patent landscapes and target selectivity profiles [3].

Parallel Synthesis Kinase Inhibitors Fragment Elaboration Medicinal Chemistry

Recommended Application Scenarios for 4-[(1H-Imidazol-2-yl)methyl]piperidine Dihydrochloride Based on Quantitative Differentiation Evidence


Histamine H₃ Receptor Negative Control in GPCR Binding and Functional Assays

Deploy the 2-isomer dihydrochloride as a structurally matched negative control alongside immepip (4-isomer, Kᵢ = 0.407 nM at hH₃R) to demonstrate H₃ receptor binding specificity [1]. The >2,000-fold affinity differential between the two regioisomers, combined with their identical molecular formula, provides an internally controlled experimental design that isolates the contribution of the imidazole substitution position to receptor recognition. Use in [³H]-(R)-α-methylhistamine competition binding assays and functional cAMP or β-arrestin recruitment assays in CHO or HEK293 cells expressing recombinant hH₃R [2].

CYP450 Risk-Mitigated Fragment Elaboration for CNS Drug Discovery Programmes

Use the 2-imidazolylmethyl-piperidine scaffold as a starting point for fragment growth or library synthesis when the target profile demands minimised cytochrome P450 inhibition risk [1]. The well-documented CYP2D6/CYP3A4 liability of 4-substituted imidazoles (Berlin et al., 2005) makes the 2-substituted regioisomer the mechanistically preferred choice for CNS programmes where metabolic stability and low drug–drug interaction potential are critical. Functionalise via the piperidine NH using N-alkylation, N-acylation, or reductive amination protocols, then profile early for CYP IC₅₀ to confirm the predicted advantage [2].

Kinase Inhibitor Scaffold for p70S6K/Akt-Targeted Anticancer Discovery

Employ the compound as a core intermediate for synthesising imidazol-piperidinyl kinase modulators following the general procedures disclosed in WO2014078637A1 [1]. The free piperidine NH serves as the diversification point for introducing substituted aryl, heteroaryl, or acyl groups required for kinase ATP-binding site engagement. The 2-imidazolylmethyl substitution pattern directs the elaborated molecule into a conformational space that is complementary to, but distinct from, the 4-imidazolyl series, potentially accessing selectivity over closely related AGC kinase family members [2].

Bromide-Free Electrophysiology and Ion Channel Assay Applications

Select the dihydrochloride salt when preparing compound stock solutions for patch-clamp electrophysiology, calcium imaging, or membrane potential assays where bromide ions (present in immepip dihydrobromide) may interfere with chloride channel conductances or introduce uncontrolled anion effects [1]. The higher free base content per unit mass of the HCl salt (69.4% vs. 50.2% for the HBr salt) also reduces the mass of compound required to achieve target concentrations, offering practical procurement economy for large-scale screening campaigns [2].

Quote Request

Request a Quote for 4-[(1H-imidazol-2-yl)methyl]piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.